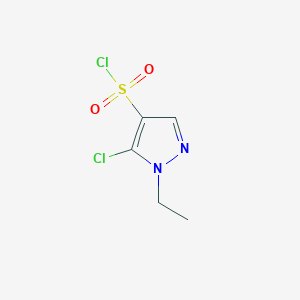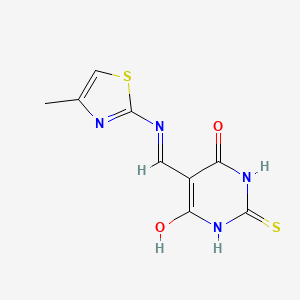![molecular formula C18H20F3N3O4S B2957590 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine CAS No. 1705244-80-9](/img/structure/B2957590.png)
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a trifluoromethoxybenzenesulfonyl group and a cyclopropyl-1,2,4-oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine typically involves multiple steps. One common approach is to first synthesize the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The piperidine ring can be functionalized with the trifluoromethoxybenzenesulfonyl group through sulfonylation reactions using appropriate sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The trifluoromethoxybenzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the trifluoromethoxybenzenesulfonyl group .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the trifluoromethoxybenzenesulfonyl group are likely to play crucial roles in binding to these targets and modulating their activity . The exact pathways and molecular interactions would depend on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine lies in its combination of a piperidine ring with a trifluoromethoxybenzenesulfonyl group and a cyclopropyl-1,2,4-oxadiazole moiety.
Propiedades
IUPAC Name |
3-cyclopropyl-5-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O4S/c19-18(20,21)27-14-5-7-15(8-6-14)29(25,26)24-9-1-2-12(11-24)10-16-22-17(23-28-16)13-3-4-13/h5-8,12-13H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQYRYJSCCXOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2957507.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2957508.png)

![2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide](/img/structure/B2957510.png)





![methyl 2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2957522.png)
![(2E)-N-(4-chloroanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2957523.png)
![methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B2957526.png)
![tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B2957527.png)
![N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2957529.png)
